Vanillin

Catalog No.
S546587
CAS No.
121-33-5
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillin

CAS Number

121-33-5

Product Name

Vanillin

IUPAC Name

4-hydroxy-3-methoxybenzaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3

InChI Key

MWOOGOJBHIARFG-UHFFFAOYSA-N

solubility

Slightly soluble (NTP, 1992)
In water, 1.102X10+4 mg/L at 25 °C
In water >2%; in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides; solutions in glycerin and hot water.
Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether.
Very soluble in ethanol, diethyl ether, acetone; soluble in benzene, ligroin
11 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 1.0
slightly soluble in water; soluble in organic solvents, oils
freely soluble (in ethanol)

Synonyms

4-hydroxy-3-methoxybenzaldehyde, 5-bromovanillin, 5-chlorovanillin, vanillaldehyde, vanillin, vanillin, sodium salt

Canonical SMILES

COC1=C(C=CC(=C1)C=O)O

The exact mass of the compound Vanillin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)0.07 m11 mg/ml at 25 °cin water, 1.102x10+4 mg/l at 25 °cin water >2%; in ethanol is 1:2 vanillin:ethanol. freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides; solutions in glycerin and hot water.soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether.very soluble in ethanol, diethyl ether, acetone; soluble in benzene, ligroin11 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 1.0slightly soluble in water; soluble in organic solvents, oilsfreely soluble (in ethanol)insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403658. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a high-volume, commercially critical aromatic aldehyde utilized extensively as a foundational flavoring agent, a bio-based polymer building block, and a versatile pharmaceutical intermediate [1]. As a naturally occurring or synthetically produced compound, it offers a highly reactive phenolic hydroxyl group and an aldehyde moiety, making it an ideal precursor for Schiff base formation, epoxy resin synthesis, and active pharmaceutical ingredient (API) manufacturing. Its baseline physical properties, including a melting point of 81–83 °C and reliable solubility in ethanol and moderate aqueous systems, ensure predictable processability in both melt-blending and solution-phase industrial workflows [1].

Procurement Fit

1
Grade selection: food (GRAS FEMA 3107) or pharma (USP/NF monograph available)
2
Sourcing route: petrochemical guaiacol or renewable lignin (PEFC certified, lower CO₂ footprint)
3
Application versatility: flavor, antimicrobial preservation, cocrystal engineering, synthesis intermediate

Substituting Vanillin with close analogs like Ethyl vanillin, Isovanillin, or Syringaldehyde fundamentally alters formulation sensory profiles, polymer thermomechanics, and synthetic regioselectivity. While Ethyl vanillin provides a 2.5 to 3.5 times stronger flavor intensity, it is strictly synthetic and can introduce bitter off-notes at higher dosages, making it unsuitable for natural-label or high-concentration flavor profiles . In polymer chemistry, replacing Vanillin with Syringaldehyde introduces an additional bulky methoxy group that alters crosslinking density and steric hindrance in bio-based epoxy networks [1]. Furthermore, isomers like Isovanillin possess inverted hydroxyl and methoxy positions, resulting in a significantly higher melting point (113–116 °C) and completely different enzymatic interactions, rendering them non-viable as direct drop-in replacements for Vanillin-dependent API synthesis .

Substitution Risk

Flavor & Labeling
Ethyl vanillin exhibits substantially higher flavor potency and a lower TTB imitation threshold—direct substitution may shift sensory profile and regulatory compliance.
Antimicrobial
Vanillic acid shows negligible antimicrobial activity, while ethyl vanillin is more potent; vanillin provides intermediate preservation performance that may not transfer.
Identity
Isovanillin (positional isomer) carries a detectably different odor character; substitution risks altering flavor identity in complex formulations.

Flavor Intensity and High-Dosage Formulation Stability

Ethyl vanillin is widely recognized to possess a flavor intensity approximately 2.5 to 3.5 times stronger than Vanillin, with an odor threshold in water as low as 10–30 ppb [1]. However, Ethyl vanillin's synthetic nature and tendency to impart an unpleasant, slightly bitter taste at elevated concentrations limit its upper dosage threshold. Vanillin maintains a smooth, caramellic sensory profile even at higher formulation limits (e.g., up to 970 mg/kg in chocolates) without the bitter off-notes associated with its ethylated analog [1].

Evidence DimensionFlavor intensity and high-dosage sensory stability
Target Compound DataSmooth sensory profile at high dosages (up to 970 mg/kg in chocolate)
Comparator Or BaselineEthyl vanillin (2.5–3.5x stronger, but imparts bitter taste at high concentrations)
Quantified Difference>2.5x difference in intensity threshold, with Vanillin offering superior high-dose palatability
ConditionsAqueous and lipid-based food formulation matrices

Buyers formulating premium, natural-label, or high-dosage products must select Vanillin to avoid the synthetic bitterness and strict concentration limits of Ethyl vanillin.

Antimicrobial MIC & D-value
Head-to-head
MIC 3 mg/mL; D-value 0.93 min (15.7× vs untreated)
Ethyl vanillin MIC 2 mg/mL, D-value 0.63 min; Vanillic acid MIC >8 mg/mL, D-value 0.98 min
Reported intermediate preservation activity; supports thermal kill context
7 Cronobacter strains, pH 5.0, 58 °C

Glass Transition Temperature (Tg) in Bio-Based Epoxy Resins

Vanillin serves as a highly effective precursor for bio-based epoxy resins, leveraging its aldehyde and phenolic groups to form dynamic Schiff base networks. When synthesized into vanillin-derived epoxy monomers (e.g., VTA-EP) and cured, the resulting thermosets achieve exceptional glass transition temperatures (Tg) ranging from 170 °C to over 200 °C, depending on the hardener [1]. This significantly outperforms conventional petroleum-based DGEBA/DDM systems, which typically exhibit lower Tg values and soften at elevated temperatures (e.g., E′ drops significantly at 170 °C) [1].

Evidence DimensionGlass transition temperature (Tg) of cured epoxy networks
Target Compound DataTg ~ 170 °C to 207 °C (for Vanillin-derived Schiff base epoxies)
Comparator Or BaselineConventional DGEBA/DDM epoxy (Tg ~ 174 °C or lower, softening at 170 °C)
Quantified DifferenceUp to 33 °C higher Tg for optimized Vanillin-based networks
ConditionsThermally cured Schiff base epoxy thermosets evaluated via Dynamic Mechanical Analysis (DMA)

Material scientists procuring precursors for high-performance, recyclable bio-epoxies should prioritize Vanillin for its ability to yield superior thermal and mechanical properties compared to fossil-based baselines.

Flavor Threshold & TTB Limit
Head-to-head
Threshold 0.2–0.6 ppm (ethyl vanillin 5–10 ppm); TTB limit 40 ppm vs 16 ppm
Supports full vanilla character without imitation labeling
Threshold 8–50× lower than ethyl vanillin

Radical Scavenging Capacity of Synthesized Derivatives

In the synthesis of bioactive derivatives such as ferrocenyl chalcones, the choice between Vanillin and Ethyl vanillin as the starting aldehyde directly impacts the antioxidant efficacy of the final API. Assays measuring DPPH radical scavenging activity demonstrate that Vanillin-derived compounds consistently exhibit stronger antioxidant capacity than their corresponding Ethyl vanillin analogues [1]. For instance, optimized Vanillin-based chalcones achieved IC50 values as low as 21.36 µM, outperforming the ethylated derivatives and showing comparable efficacy to standard antioxidants like ascorbic acid [1].

Evidence DimensionDPPH radical scavenging IC50 of derived chalcones
Target Compound DataHigh antioxidant capacity (IC50 down to 21.36 µM for derived chalcones)
Comparator Or BaselineEthyl vanillin derivatives (weaker antioxidant capacity / higher IC50)
Quantified DifferenceMeasurably lower IC50 for Vanillin-derived compounds
ConditionsIn vitro DPPH free radical scavenging assay

Pharmaceutical and cosmetic buyers sourcing precursors for antioxidant active ingredients will achieve higher end-product efficacy by utilizing Vanillin rather than Ethyl vanillin.

Antioxidant Baseline Activity
Class-level
DPPH IC₅₀ >250 µM; FRAP 0.07 TE
Low baseline activity supports scaffold derivatization
Derivatives achieve >15× improved IC₅₀

Isomeric Regioselectivity and Thermal Processing

Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomer Isovanillin (3-hydroxy-4-methoxybenzaldehyde) possess identical molecular weights but exhibit drastically different physical and chemical behaviors. Vanillin has a melting point of 81–83 °C, whereas Isovanillin melts significantly higher at 113–116 °C, altering energy requirements for melt-phase reactions . More importantly, the para-hydroxyl positioning in Vanillin dictates its specific reactivity in electrophilic aromatic substitution and enzymatic processing, making it the exclusive choice for synthesizing specific pharmaceuticals where Isovanillin would yield inactive or off-target meta-hydroxyl products .

Evidence DimensionMelting point and structural regioselectivity
Target Compound DataMelting point 81–83 °C; para-hydroxyl group
Comparator Or BaselineIsovanillin (Melting point 113–116 °C; meta-hydroxyl group)
Quantified Difference~30 °C lower melting point and inverted functional group reactivity
ConditionsStandard laboratory conditions and multi-step API synthesis

Procurement teams must strictly specify Vanillin for targeted pharmaceutical syntheses, as isomeric substitution with Isovanillin will fundamentally disrupt reaction pathways and thermal processing.

Coformer Capability
Class-level
GRAS, USP/NF monograph; patented cocrystals with rosuvastatin Ca & dasatinib
Enables pharma solid-state optimization
XRPD-confirmed crystalline phase
CO₂ Reduction
Head-to-head
90% reduction vs. petrochemical; PEFC-certified 100% renewable carbon
Supports sustainability procurement decisions
Cradle-to-gate LCA on spruce lignin
Grade & Compliance
Class-level
Pharma: ≥99.5% (USP/NF); Food: 98–99.5% (GRAS FEMA 3107, JECFA ADI not specified)
Enables compendial excipient qualification
Ethyl vanillin lacks equivalent pharma monograph

High-Performance Bio-Based Epoxy Resins

Vanillin is the optimal choice for synthesizing Schiff base epoxy vitrimers, directly utilizing its aldehyde and phenolic groups to achieve superior glass transition temperatures (Tg > 170 °C) and recyclability compared to standard petroleum-based DGEBA systems [1].

Premium Food and Beverage Formulation

Vanillin serves as the primary flavoring agent in high-dosage applications (e.g., chocolates, baked goods) where the bitter off-notes and strict concentration limits of synthetic Ethyl vanillin are unacceptable[2].

Antioxidant API and Cosmetic Precursor

Vanillin acts as a foundational building block for synthesizing chalcones and other active ingredients, where its derivatives consistently demonstrate superior radical scavenging (lower IC50) compared to ethylated analogs [2].

Regioselective Pharmaceutical Synthesis

Vanillin functions as an irreplaceable intermediate for drugs requiring a para-hydroxy/meta-methoxy substitution pattern, leveraging its specific melting point (81–83 °C) and structural geometry to ensure correct target API formation without the off-target effects of isomers like Isovanillin [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial preservation in dairy & infant formula
Intermediate antimicrobial potency (bacteriostatic/bactericidal at pH 5.0)
Thermal inactivation kinetics (Cronobacter spp.) in product matrix
Label-compliant vanilla flavor in alcoholic beverages
Higher regulatory flavor threshold under TTB (vs ethyl vanillin)
Avoidance of 'imitation' labeling in premium spirits
Pharmaceutical cocrystal engineering
GRAS coformer with USP/NF monograph and patent precedent
Solid-state stability and processability (XRPD characterization)
Sustainable, carbon-reduced manufacturing
Lignin-derived, PEFC-certified renewable carbon
Documented CO₂ emissions reduction vs petrochemical route

Physical Description

Vanillin appears as white or very slightly yellow needles.
Pellets or Large Crystals; Liquid, Other Solid; Liquid; Dry Powder
White or off-white solid with a pleasant odor of vanilla; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS]
Solid
WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
white or slightly yellow needles or crystalline powder with a sweet, creamy, vanilla odour

Color/Form

White crystalline needles from water
White or off-white nonhygroscopic crystalline powder

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Boiling Point

545 °F at 760 mmHg (NTP, 1992)
285 °C
285.00 to 286.00 °C. @ 760.00 mm Hg
285Â °C

Flash Point

153 °C (307 °F) - closed cup
153Â °C c.c.

Heavy Atom Count

11

Taste

Pleasant vanilla taste

Vapor Density

5.2 (Air = 1)
Relative vapor density (air = 1): 5.2

Density

1.056 at 68 °F (NTP, 1992) - Denser than water; will sink
1.056
1.06 g/cm³

LogP

1.21 (LogP)
1.21
log Kow = 1.37

Odor

Sweetish smell
Pleasant aromatic vanilla odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Vanillin appears as white or very slightly yellow needles.,DryPowder; Liquid; PelletsLargeCrystals,Solid,WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.

Melting Point

178 to 181 °F (NTP, 1992)
81-83 °C
81.5 °C
81-83Â °C

UNII

CHI530446X

GHS Hazard Statements

Aggregated GHS information provided by 2392 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 98 of 2392 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 2294 of 2392 companies with hazard statement code(s):;
H317 (14.82%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (77.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Vanillin is a white crystalline needle or white to off-white powder. It has a sweet smell and a taste like vanilla. Vanillin is very soluble in water. Vanillin occurs widely in nature. It is present in tobacco, tobacco smoke and tobacco substitute smoke. USE: Vanillin is an important commercial chemical that is used for flavoring confectionaries, beverages, foods , and animal feeds. It is also used as a fragrance and flavor in cosmetics and to make pharmaceuticals and other chemicals. It is an ingredient in pet care products and bug sprays for in-home use. EXPOSURE: Workers that use or produce vanillin may breathe in dusts or have direct skin contact. The general population may be exposed by eating foods or drinking water flavored with vanillin and having direct skin contact when using cosmetics containing vanillin. The general population may also be exposed to very small amounts by breathing air containing vanillin dusts or mist. If vanillin is released to air, it will be broken down by reaction with other chemicals and light. Vanillin released to air will also be in or on particles that eventually fall to the ground. If released to water or soil, it is not expected to bind to soil particles or suspended particles. Vanillin is expected to move through soil. Vanillin is not expected to move into air from wet soils or water surfaces. Vanillin is expected to be broken down by microorganisms and is not expected to build up in tissues of aquatic organisms. RISK: Neither skin irritation nor allergic skin reactions were observed in humans following repeated skin exposure. No additional health effects data were available in humans. No effects were observed in laboratory animals fed moderate-to-high doses of vanillin over time. Allergic skin reactions were observed in some animals. Eye irritation was noted from exposure to vanillin powder due to scratching by crystals. The potential for vanillin to cause infertility, abortion, or birth defects has not been examined in laboratory animals. Laboratory animals fed moderate-to-high doses of vanillin over their lifetime did not develop cancer. The potential for vanillin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

EXPL THER THE CHOLERETIC PROPERTIES & MECHANISM OF COUMARIN COMPD & PHENOLIC COMPD WERE STUDIED BY EXAMINING THEIR EFFECTS ON PARAMETERS SUCH AS BILE FLOW, BILE ACIDS, ELECTROLYTES, & BILIARY METABOLITES. VANILLIN ACCELERATED BILE SECRETION.
VET: ...AS AN AEROSOLED AID IN GETTING EWES TO SUCKLE ORPHAN LAMBS.
EXPL THER Methotrexate (MTX), a chemotherapeutic agent used to treat cancer, produces cytogenetic damage and has a cytostatic effect in a variety of test systems. Several antigenotoxic agents have been studied in various in vitro and in vivo systems. However, data are limited regarding their ability to modulate MTX-induced genotoxicity. In the present study, vanillin (VA) and chlorophyllin (CHL) were used as antigenotoxic agents to study their ability to minimize the DNA damage caused by MTX. Exponentially growing V79 Chinese hamster lung cells were treated with MTX at five different concentrations (5-100 ug/mL) with S9 activation for 6 h and post-treated with two concentrations of either VA (50 or 100 ug/mL) or CHL (50 or 100 ug/mL) for 40 h. Cytochalasin B was added for the micronucleus (MN) assay along with antigenotoxic agents to evaluate MN in binucleated cells. Chromosomal aberrations were also evaluated in parallel cultures. Results indicate that MTX alone induced a dose-dependent decrease in the nuclear division index (NDI) and the mitotic index (MI). A significant increase in percent micronucleated binucleated cells (MNBN) and percent aberrant cells (Abs) was observed. Studies using VA as an antigenotoxic agent showed a decrease in the number of MNBN (26.3-83.1%) and Abs (16.0-87.5%) with the addition of either 50 or 100 micrograms VA/ml. The addition of CHL also significantly reduced the number of MNBN (53.0-91.5%) at both concentrations tested. Chromosomal aberrations were also significantly reduced (41.0-83.0). These studies indicate that both VA and CHL are capable of effectively minimizing MTX-induced chromosomal damage.
EXPL THER Vanillin is a well-known food and cosmetic additive and has antioxidant and antimutagenic properties. It has also been suggested to have antifungal activity against major human pathogenic fungi, although it is not very effective. In this study, the antifungal activities of vanillin and 33 vanillin derivatives against the human fungal pathogen Cryptococcus neoformans, the main pathogen of cryptococcal meningitis in immunocompromised patients, were investigated. We found a structural correlation between the vanillin derivatives and antifungal activity, showing that the hydroxyl or alkoxy group is more advantageous than the halogenated or nitrated group in benzaldehyde. Among the vanillin derivatives with a hydroxyl or alkoxy group, o-vanillin and o-ethyl vanillin showed the highest antifungal activity against C. neoformans. o-Vanillin was further studied to understand the mechanism of antifungal action. We compared the transcriptome of C. neoformans cells untreated or treated with o-vanillin by using RNA sequencing and found that the compound caused mitochondrial dysfunction and triggered oxidative stress. These antifungal mechanisms of o-vanillin were experimentally confirmed by the significantly reduced growth of the mutants lacking the genes involved in mitochondrial functions and oxidative stress response.

MeSH Pharmacological Classification

Antioxidants

Vapor Pressure

1 mmHg at 225 °F (NTP, 1992)
0.000118 [mmHg]
1.18X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 25Â °C: (negligible)

Pictograms

Irritant

Irritant

Other CAS

121-33-5

Absorption Distribution and Excretion

... When vanillin was fed to rats at doses of 100 mg/kg most metabolites were excreted in the urine within 24 hr....

Metabolism Metabolites

... Vanillin administered intraperitoneally to rats gave rise to a number of urinary products; chief among these was vanillic acid in both free and conjugated forms. Other metabolites were conjugated vanillin, conjugated vanillyl alcohol, and catechol.
YIELDS PROTOCATECHUALDEHYDE PROBABLY BY MICROORGANISMS; VANILLIN-4-BETA-D-GLUCOSIDE IN BEAN & JAPONICA; VANILLIN-4-BETA-D-GLUCURONIDE IN RABBITS. /FROM TABLE/
... When vanillin was fed to rats at doses of 100 mg/kg most metabolites were excreted in urine within 24 hr, chiefly as glucuronide and/or sulfate conjugates, although the acids formed were also excreted free and as their glycine conjugates. In 48 hr 94% of the dose was accounted for, 7% as vanillin, 19% as vanillyl alcohol, 47% as vanillic acid, 10% as vanilloyglycine, 8% as catechol, 2% as 4-methylcatechol, 0.5% as guaiacol , and 0.6% as 4-methylguaiacol.
YIELDS VANILLIC ACID IN MAN. /FROM TABLE/

Wikipedia

Vanillin

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

Methods of Manufacturing

The starting material for vanillin production is the lignin present in sulfite wastes from the cellulose industry. The concentrated mother liquors are treated with alkali at elevated temperature and pressure in the presence of oxidants. The vanillin formed is separated from the byproducts, particularly acetovanillone (4-hydroxy-3-methoxyacetophenone), by extraction, distillation, and crystallization.
Several methods can be used to introduce an aldehyde group into an aromatic ring. Condensation of guaiacol with glyoxylic acid followed by oxidation of the resulting mandelic acid to the corresponding phenylglyoxylic acid and, finally, decarboxylation continues to be a competitive industrial process for vanillin synthesis.
In this route, still used in Asia, guaiacol is manufactured from ortho-chloronitrobenzene. Nitroanisole and anisidine are the main intermediate products. Vanillin is then produced by condensation of guaiacol with a dimethyl aniline, nitroso derivative, and urotropine. The reaction gives also para-amino dimethyl aniline 10 as side product. Purification of vanillin needs several steps of distillation and recrystallization.
Natural vanillin can be obtained by plant tissue culture, molecular biology and microbial biotransformation techniques. These techniques rely on natural vanillin precursor molecules (eugenol, isoeugenol, curcumin or ferulic acid) and various enzymatic pathways to produce natural vanillin. Of these techniques, microbial biotransformation (also referred to as fermentation) appears to be the most promising at producing large quantities of natural vanillin at high quality.
Occurs naturally in a wide variety of foods and plants such as orchids; major commercial source of natural vanillin is from vanilla bean extract. Synthetically produced in-bulk from lignin-based byproducts of paper processes or from guaicol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Benzaldehyde, 4-hydroxy-3-methoxy-: ACTIVE
INCOMPATIBILITIES: ...COMBINES WITH GLYCERIN, FORMING A COMPOUND WHICH IS ALMOST INSOLUBLE IN ALCOHOL.
One part vanillin equals 400 parts vanilla pods; in mfr liqueurs, 2.5-3 parts vanillin replace 500 parts tincture vanilla.
Wastewater treatment is a concern, due to the toxic nature of the raw materials and side products. This process is the less environmental friendly, and would not be considered as sustainable. Furthermore, chlorinated impurities can be found in the final product prepared with this process, despite the purification steps.

Analytic Laboratory Methods

The easiest way to tell real and synthetic vanilla essence apart is to use Gas-Liquid Chromatography, which can spot the impurities like 4-hydroxybenzaldehyde present in natural vanilla essence, but the fakers can simply add these molecules. Another way is to look at the radiocarbon content, the amount of radioactive carbon-14. Natural plant-sourced vanillin contains a certain level of carbon-14, but since the half life of carbon-14 is 5730 years, vanillin derived from crude oil has no radiocarbon, since it has decayed away over the millions of years the oil was trapped underground. But determined forgers started putting some carbon-14 adulterated molecules into their fake vanilla extract. To counter that, the analysts started looking at the ratio of the natural isotopes, carbon-12 and carbon-13. Because the vanilla orchid uses a different biosynthetic pathway to other plants, orchid-derived vanillin has a greater ratio of carbon-13 to carbon-12 than synthetic vanillin. The fraudsters hit back by doping their synthetic vanillin with molecules containing extra carbon-13. However, the fraudsters cannot get a uniform level of carbon-13 at all the carbons. Instead they tend to concentrate it at the aldehyde and methyl groups, and this can be spotted by chemists who use the aptly named site-specific natural isotope fractionation NMR (SNIF-NMR)
... Techniques .. used for the analysis of vanillin, ... /include/ colorimetric, gravimetric, spectrophotometric, and chromatographic [thin-layer chromatography (tlc), gas chromatography (gc), and (hplc) high performance liquid chromatography] methods. The Food Chemical's Codex (FCC) prescribes infrared (ir) spectrophotometry for identifying and testing vanillin. However, more vanillin analyses are made by either gc or hplc.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Air, light, and moisture sensitive.
PRESERVE IN TIGHT, LIGHT-RESISTANT CONTAINERS.

Interactions

Methotrexate (MTX), a chemotherapeutic agent used to treat cancer, produces cytogenetic damage and has a cytostatic effect in a variety of test systems. Several antigenotoxic agents have been studied in various in vitro and in vivo systems. However, data are limited regarding their ability to modulate MTX-induced genotoxicity. In the present study, vanillin (VA) and chlorophyllin (CHL) were used as antigenotoxic agents to study their ability to minimize the DNA damage caused by MTX. Exponentially growing V79 Chinese hamster lung cells were treated with MTX at five different concentrations (5-100 ug/mL) with S9 activation for 6 h and post-treated with two concentrations of either VA (50 or 100 ug/mL) or CHL (50 or 100 ug/mL) for 40 h. Cytochalasin B was added for the micronucleus (MN) assay along with antigenotoxic agents to evaluate MN in binucleated cells. Chromosomal aberrations were also evaluated in parallel cultures. Results indicate that MTX alone induced a dose-dependent decrease in the nuclear division index (NDI) and the mitotic index (MI). A significant increase in percent micronucleated binucleated cells (MNBN) and percent aberrant cells (Abs) was observed. Studies using VA as an antigenotoxic agent showed a decrease in the number of MNBN (26.3-83.1%) and Abs (16.0-87.5%) with the addition of either 50 or 100 micrograms VA/ml. The addition of CHL also significantly reduced the number of MNBN (53.0-91.5%) at both concentrations tested. Chromosomal aberrations were also significantly reduced (41.0-83.0). These studies indicate that both VA and CHL are capable of effectively minimizing MTX-induced chromosomal damage.
Vanillin (VA), an anticlastogen, has been demonstrated to inhibit gene mutations in both bacterial and mammalian cells. However, the data on its effect against radiation-induced cytogenetic damage are limited. The aim of this study was to investigate the protective effect of on radiation-induced chromosomal damage in V79 cells. Exponentially growing cells were exposed to five doses of X-rays (1-12 Gy) and UV radiation (50-800 x 10(2)uJ/sq cm and posttreated with 3 concentrations of VA (5, 50 or 100 ug/mL for 16 hr for micronucleus (MN) and 18 h for structural chromosomal aberration (SCA) analyses. MN and SCA assays were performed concurrently according to standard procedures. Results indicate that there was a dose related increase in the percent of micronucleated binucleated cells (MNBN) (5.6 to 79.6) and percent of aberrant cells (Abs) (12 to 98) with X-ray treatment alone. Inhibition studies showed that the addition of VA at 100 VA ug/mL significantly reduced the percent of micronucleated binucleated cells (21 to 48) induced by X-ray at 1, 2, and 4 Gy. There was a slight decrease in percent micronucleated binucleated cells at 5 and 50 VA ug/mL. All three concentrations of VA decreased percent Abs (15.7 to 57.1) induced by X-rays at all doses. UV radiation alone significantly increased percent micronucleated binucleated cells (3.5 to 14.8) and percent Abs (17 to 29). Addition of 50 or 100 VA ug/mL, significantly decreased percent micronucleated binucleated cells (31.7 to 86.2) and percent Abs (54.5 to 90.9) at all doses of UV radiation. A decrease in percent micronucleated binucleated cells (2.8 to 72.4) and percent Abs (34.8 to 66.7) was also noted at 5 VA ug/mL. These data clearly indicate the protective effect of VA on radiation-induced chromosomal damage, suggesting that VA is an anticlastogenic agent.
The effects of dietary bioantimutagens (compounds which have been shown to inhibit mutagenesis via interaction with DNA repair processes) on spontaneous and heterocyclic amine (HCA)-induced micronucleus (MN) frequencies were studied in metabolically competent human hepatoma (Hep-G2) cells. All the compounds tested (coumarin, vanillin, caffeine, tannic acid and cinnamaldehyde) caused a moderate increase of micronucleus numbers in Hep-G2 cells at high concentrations (500 ug/ml); only tannic acid was also active at lower dose levels. In combination experiments with the heterocyclic amine 2-amino-3-methylimidazo-[3,4-f]quinoline (IQ), post-treatment of the cells with bioantimutagens resulted in a pronounced (75-90%) decrease in micronucleus. The most drastic effects were seen with vanillin, coumarin and caffeine which were active at concentrations < or = 5 ug/ml. Further experiments indicated that these compounds also attenuate the mutagenic effects of other HCAs (PhIP, MeIQ, MeIQx, Trp-P-1).
N-Methylnitrosourea (MNU) administered to pregnant mice at the stage of blastogenesis induces congenital anomalies probably by direct affection to the embryos. In this study, we examined whether several antimutagens, such as vanillin (VA) and CoCl2, modify the developmental toxicity of N-Methylnitrosourea given to pregnant mice at the preimplantation stage. ICR mice were treated with N-Methylnitrosourea at a single IP dose of 20 mg/kg on day 2.5 of gestation. A single IP dose of 50 mg/kg of vanillin or single IV dose of 10 mg/kg of CoCl2 was administered 1 hour after N-Methylnitrosourea treatment. Embryotoxicity and teratogenicity were examined on day 18 of gestation. N-Methylnitrosourea-induced embryonic/fetal mortality was remarkably decreased by CoCl2 and the incidence of N-Methylnitrosourea-induced external malformations was obviously decreased. These suppressing effects of vanillin and CoCl2 support the idea that embryotoxicity of N-Methylnitrosourea is caused by the direct action on embryos. Furthermore, the effects of vanillin and CoCl2 is considered to be a direct modifying action into the affected embryos after N-Methylnitrosourea treatment. ...
The modifying effects of vanillin on the cytotoxicity and 6-thioguanine (6TG)-resistant mutations induced by two different types of chemical mutagens, ethyl methanesulfonate (EMS) and hydrogen peroxide (H2O2), were examined using cultured Chinese hamster V79 cells. The effects of vanillin on hydrogen peroxide-induced chromosome aberrations were also examined. Vanillin had a dose-dependent enhancing effect on ethyl methanesulfonate-induced cytotoxicity and 6TG-resistant mutations, when cells were simultaneously treated with vanillin. The post-treatment with vanillin during the mutation expression time of cells after treatment with ethyl methanesulfonate also showed an enhancement of the frequency of mutations induced by ethyl methanesulfonate. However, vanillin suppressed the cytotoxicity induced by hydrogen peroxide when cells were post-treated with vanillin after hydrogen peroxide treatment. Vanillin showed no change in the absence of activity of hydrogen peroxide to induce mutations. Post-treatment with vanillin also suppressed the chromosome aberrations induced by hydrogen peroxide. The differential effects of vanillin were probably due to the quality of mutagen-induced DNA lesions and vanillin might influence at least two different kinds of cellular repair functions. The mechanisms by which vanillin enhances or suppresses chemical-induced cytotoxicity, mutations and chromosome aberrations are discussed.

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SLOWLY OXIDIZES SOMEWHAT ON EXPOSURE TO MOIST AIR; AFFECTED BY LIGHT
Radhika et al. Chemical Sensing of DNT by engineered Olfactory Yeast Strain Nature Chemical Biology, doi: 10.1038/nchembio882, published online 6 May 2007 http://www.nature.com/naturechemicalbiology
Zhang et al. Optogenetic control of kinetochore function. Nature Chemical Biology, doi: 10.1038/nchembio.2456, published online 14 August 2017

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